4-Nitrobenzamide
Overview
Description
4-Nitrobenzamide is an organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and has been utilized in the development of pharmaceuticals and materials. It is characterized by the presence of a nitro group attached to a benzamide moiety, which imparts distinctive chemical properties and reactivity patterns.
Synthesis Analysis
The synthesis of 4-Nitrobenzamide and its derivatives has been explored through various methods. One approach involves the reaction of 4-nitrobenzoic acid with ammonia using catalysts such as tetrabutoxytitanium and boric acid, with the addition of PEG-400, to yield 4-nitrobenzamide at high temperatures . Another method includes the synthesis of 1H-quinazoline-2,4-diones from o-nitrobenzamides using selenium-catalyzed carbonylation, offering a transition metal and phosgene-free route to these bioactive derivatives . Additionally, the synthesis of 4-nitro-N-phenylbenzamides has been reported, with some derivatives showing promising anticonvulsant properties .
Molecular Structure Analysis
The molecular structure of 4-nitrobenzamide derivatives has been elucidated using techniques such as single-crystal X-ray diffraction analysis. For instance, cyclometalated complexes of N-methoxy-4-nitrobenzamide with rhodium, iridium, and ruthenium have been characterized, revealing their potential as key catalytic intermediates in C–H bond functionalization reactions . Similarly, the structure of a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide has been determined, confirming the formation of the metal complex and its neutral cis-configuration .
Chemical Reactions Analysis
4-Nitrobenzamide and its derivatives participate in a variety of chemical reactions. The cyclometalated complexes mentioned earlier have been used as catalysts in C–H bond functionalization reactions, yielding high product yields . These complexes also react with diphenylacetylene to form seven-membered metallacycles through tandem reactions . Furthermore, the nickel(II) complex has been employed as a precursor for the deposition of nickel sulfide nanocrystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrobenzamide derivatives are influenced by their functional groups and molecular structure. For example, the nickel(II) complex exhibits shifts in its infrared spectroscopy bands upon complexation, indicating changes in bond vibrations corresponding to the carbonyl and thiocarbonyl groups . The nitro group in these compounds is a key functional group that can undergo reduction and participate in further chemical transformations, as seen in the synthesis of various heterocyclic scaffolds .
Scientific Research Applications
Crystal Engineering and Supramolecular Chemistry
- 4-Nitrobenzamide has been studied for its role in crystal engineering, specifically in forming molecular tapes through hydrogen and halogen bonds. Such interactions are crucial in designing crystal structures with specific properties. This was demonstrated in the crystal structure of 4-nitrobenzamide·4-iodobenzamide, which exhibited unique amide dimer tape and iodo⋯nitro interaction (Saha, Nangia, & Jaskólski, 2005).
- The substance has also been used to create binary co-crystals, showcasing its ability to form strong heteromeric intermolecular interactions, vital in supramolecular assembly (Aakeröy, Desper, & Helfrich, 2004).
Chemical Synthesis and Medicinal Chemistry
- 4-Nitrobenzamide derivatives have been synthesized for potential pharmaceutical applications. For instance, 4-nitrobenzamide-adenine conjugates were prepared for DNA recognition and pharmacological applications, highlighting its versatility in drug design (Singh, 2014).
- Moreover, nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide have been synthesized and displayed significant antibacterial activities, suggesting its use in the development of new antimicrobial agents (Saeed, Rashid, Ali, & Hussain, 2010).
Material Science and Nanotechnology
- Studies have explored the use of 4-nitrobenzamide in the development of novel materials. For instance, nickel sulfide nanocrystals were synthesized using a nickel(II) complex of 4-nitrobenzamide, showcasing its potential in creating nanostructured materials (Saeed et al., 2013).
Environmental Applications
- Research has also delved into using 4-nitrobenzamide derivatives in environmental applications, such as in the removal of nitro compounds from water. This emphasizes its potential role in environmental remediation and the development of efficient nanosorbents (Mahmoud et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESWUEBPRPGMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Record name | P-NITROBENZAMIDE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022086 | |
Record name | 4-Nitrobenzamide | |
Source | EPA DSSTox | |
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Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrobenzamide is a white powder. (NTP, 1992) | |
Record name | P-NITROBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20753 | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | P-NITROBENZAMIDE | |
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Product Name |
4-Nitrobenzamide | |
CAS RN |
619-80-7 | |
Record name | P-NITROBENZAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Nitrobenzamide | |
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Record name | Benzamide, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619807 | |
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Record name | 4-NITROBENZAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2902 | |
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Record name | Benzamide, 4-nitro- | |
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Record name | 4-Nitrobenzamide | |
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Record name | 4-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.650 | |
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Melting Point |
394 to 399 °F (NTP, 1992) | |
Record name | P-NITROBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Citations
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